6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Description
6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered pyridazin-3(2H)-one core substituted at positions 2 and 6. At position 6, a morpholin-4-yl group is attached, while position 2 features a 2-oxoethyl chain terminating in a 2-phenylmorpholin-4-yl moiety. This compound’s structural complexity arises from the incorporation of two morpholine rings, one of which is further substituted with a phenyl group. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly in targeting enzymes or receptors where hydrogen bonding and π-π interactions play key roles .
Properties
Molecular Formula |
C20H24N4O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C20H24N4O4/c25-19-7-6-18(22-8-11-27-12-9-22)21-24(19)15-20(26)23-10-13-28-17(14-23)16-4-2-1-3-5-16/h1-7,17H,8-15H2 |
InChI Key |
WMCJZRHOYJWBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Morpholine Groups: The morpholine moieties can be introduced via nucleophilic substitution reactions, where morpholine reacts with suitable electrophilic intermediates.
Final Assembly: The final compound is assembled through condensation reactions, often requiring specific catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates and nucleophiles like morpholine.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and disrupting cell cycle progression.
The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.6 Apoptosis induction A549 (Lung) 4.2 Cell cycle arrest -
Neuroprotective Effects :
- The compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. It appears to mitigate oxidative stress and inflammation in neuronal cells.
These effects are attributed to its ability to enhance the activity of antioxidant enzymes and inhibit neuroinflammatory cytokines .Model Observed Effect Neuroblastoma Cells Reduced ROS levels Animal Models (AD) Improved cognitive function
Case Studies
- In vitro Studies :
- In vivo Studies :
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with cellular pathways, leading to altered cellular functions.
Comparison with Similar Compounds
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
- Substituents :
- Position 6: Morpholin-4-yl.
- Position 2: 2-oxoethyl chain with 4-(4-fluorophenyl)piperazin-1-yl.
- Key Differences: The ethyl chain substituent is a piperazine ring with a para-fluorophenyl group instead of a 2-phenylmorpholine. Piperazine’s basicity may improve solubility compared to morpholine derivatives.
- Relevance : This compound highlights how substituting morpholine with piperazine alters electronic and steric profiles, which could influence receptor binding .
2-(2-Morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one
- Substituents :
- Position 6: 4-Phenylpiperazin-1-yl.
- Position 2: 2-oxoethyl chain with morpholin-4-yl.
- Key Differences :
- The phenyl group is attached to the piperazine ring at position 6, contrasting with the target compound’s 2-phenylmorpholine at position 2.
- Piperazine’s flexibility and phenyl substitution may enhance lipophilicity and π-π stacking interactions.
- Relevance : Demonstrates the impact of positional isomerism on molecular interactions .
2-Ethyl-4-(morpholine-4-carbonyl)-5,6-diphenylpyridazin-3(2H)-one
- Substituents :
- Position 4: Morpholine-4-carbonyl.
- Positions 5 and 6: Phenyl groups.
- Key Differences: The pyridazinone core is substituted at positions 4, 5, and 6, unlike the target compound’s substitutions at positions 2 and 6.
- Relevance : Illustrates how substitution patterns influence steric bulk and electronic distribution .
Comparative Data Table
Research Findings and Implications
Notes
- Structural analogs demonstrate that substituent choice profoundly impacts molecular properties. The target compound’s dual morpholine design balances hydrogen-bonding and lipophilicity.
- Further studies are needed to elucidate its biological activity, leveraging kinase assays (as in ) or crystallographic data () .
Biological Activity
6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one, with CAS number 1374539-46-4, is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a pyridazine core and morpholine substituents, suggests diverse biological activities, particularly in pharmacology.
The molecular formula of this compound is with a molecular weight of 384.4 g/mol. The structural composition includes morpholine rings, which are known for enhancing solubility and bioavailability in pharmacological contexts.
Biological Activity Overview
Research indicates that compounds similar to 6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one exhibit various biological activities, including:
- Anticancer Activity : Some studies have highlighted the potential of morpholine derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Certain derivatives show promise as inhibitors of enzymes such as myeloperoxidase (MPO), which is involved in inflammatory responses.
Anticancer Activity
A study focusing on similar pyridazine derivatives reported significant anticancer activity through the induction of apoptosis in human cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds targeting the PI3K/Akt pathway have shown promising results in reducing tumor cell viability.
Antimicrobial Properties
The antimicrobial efficacy of morpholine-containing compounds has been evaluated against several pathogens. In vitro studies demonstrated that derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were determined, revealing that certain compounds had MIC values as low as 10 µg/mL, indicating potent antibacterial properties.
Enzyme Inhibition Studies
Research has indicated that 6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one may act as a selective inhibitor of MPO, a key enzyme implicated in oxidative stress and inflammation. Inhibition studies showed that the compound could reduce MPO activity significantly in lipopolysaccharide-stimulated human whole blood samples.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
